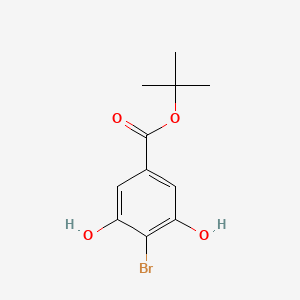

Tert-butyl 4-bromo-3,5-dihydroxybenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 4-bromo-3,5-dihydroxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO4/c1-11(2,3)16-10(15)6-4-7(13)9(12)8(14)5-6/h4-5,13-14H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQHBFGFVDUSGRX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC(=C(C(=C1)O)Br)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Literature review of 3,5-dihydroxybenzoate derivatives in organic synthesis

Executive Summary: The "Versatile Wedge"

In the landscape of organic synthesis, few scaffolds offer the geometric precision and chemical versatility of 3,5-dihydroxybenzoate . Often referred to as the "Fréchet Wedge" in dendrimer chemistry or the "resorcylic core" in natural product synthesis, this molecule is defined by its

For the drug development professional, this scaffold is not merely a starting material; it is a structural pivot . It allows for the rapid generation of high-generation dendrimers, the biomimetic assembly of polyketide analogues (Resorcylic Acid Lactones - RALs), and the construction of rigid linkers for Metal-Organic Frameworks (MOFs).

This guide synthesizes the critical methodologies for manipulating this scaffold, moving beyond standard textbook procedures to address the "art" of the synthesis—optimizing chemoselectivity, managing steric bulk, and ensuring purification integrity.

The Dendritic Scaffold: Fréchet-Type Convergent Synthesis[1][2][3]

The most transformative application of 3,5-dihydroxybenzoate is its role as the branching unit in poly(aryl ether) dendrimers. Unlike divergent methods (Starbust® PAMAM), the convergent approach pioneered by Hawker and Fréchet allows for precise structural control, as impurities are easily separated by size exclusion chromatography (SEC) or simple silica gel filtration due to the large difference in molecular weight between the product and the unreacted "wedge."

Mechanistic Insight: The Williamson Ether Coupling

The core reaction is a Williamson ether synthesis. However, the choice of base and solvent is non-trivial.

-

The Problem: Phenoxide anions are ambident nucleophiles. While C-alkylation is rare with simple alkyl halides, aggregation of the phenoxide salts in non-polar solvents can lead to incomplete conversion.

-

The Solution: Use Potassium Carbonate (

) in DMF or Acetone with 18-Crown-6 . The crown ether sequesters the

Validated Protocol: Synthesis of Generation 1 (G1) Dendron

Target: Methyl 3,5-bis(benzyloxy)benzoate (or functionalized variant).

Reagents:

-

Methyl 3,5-dihydroxybenzoate (1.0 equiv)[1]

-

Benzyl bromide derivative (2.1 equiv)

- (anhydrous, 2.5 equiv)[2]

-

18-Crown-6 (0.1 equiv - Critical for kinetics)

-

Acetone (reagent grade, dried over

)

Step-by-Step Methodology:

-

Activation: Charge a flame-dried round-bottom flask with Methyl 3,5-dihydroxybenzoate,

, and 18-Crown-6. Add anhydrous acetone (0.1 M concentration relative to substrate). Stir at reflux for 30 minutes before adding the electrophile. This ensures deprotonation and breaks up initial salt aggregates. -

Addition: Add the benzyl bromide derivative dropwise.

-

Reflux: Heat to vigorous reflux (

) for 12–24 hours. Monitor by TLC.[3] The mono-alkylated intermediate often appears transiently; reaction is complete when this spot disappears. -

Workup (The "Self-Validating" Step): Filter off the inorganic salts while hot. Evaporate solvent.[3][4][5] Redissolve in

and wash with 1M NaOH.-

Why? The NaOH wash removes any unreacted phenolic starting material or mono-alkylated byproduct. If your yield drops here, your reaction was incomplete. If the organic layer remains clear, the protocol succeeded.

-

-

Purification: Recrystallization from Ethanol/Hexane is preferred over column chromatography for G1-G3 dendrons to ensure removal of trace bromide.

Visualization: Convergent Growth Pathway

Caption: Convergent synthesis cycle. The ester focal point is reduced and activated to become the peripheral unit for the next generation.

Natural Product Synthesis: Resorcylic Acid Lactones (RALs)[9][10]

In the synthesis of pharmacophores like Radicicol (Hsp90 inhibitor) or Zearalenone (estrogenic mycotoxin), the 3,5-dihydroxybenzoate moiety serves as the stable aromatic core that anchors the macrocycle.

The "Folding" Strategy

Nature assembles these molecules using Polyketide Synthases (PKS). In the lab, we mimic this by attaching the aliphatic chain to the benzoate ester and then closing the ring.

Key Synthetic Challenges:

-

Regioselectivity: Differentiating the C2 and C4 hydroxyls (relative to the acid) or C3/C5 (relative to the ester).

-

Macrolactonization: Closing the 14-membered ring is entropically unfavorable.

Strategic Protocol: Ring-Closing Metathesis (RCM) vs. Macrolactonization

Modern total synthesis (e.g., Winssinger's approach) often utilizes RCM.

-

Substrate: A 3,5-dihydroxybenzoate derivative with two alkene-terminated tethers.

-

Catalyst: Grubbs II or Hoveyda-Grubbs II.

-

Condition: High dilution (0.001 M) in degassed

. -

Additive: Benzoquinone (to suppress isomerization).

Data Comparison: Cyclization Strategies

| Strategy | Reagents | Yield (Typical) | Key Risk |

| Mitsunobu Macrolactonization | 40–60% | Formation of diolides (dimers); difficult purification. | |

| Yamaguchi Esterification | TCBC, | 65–85% | Epimerization of stereocenters on the aliphatic chain. |

| Ring-Closing Metathesis (RCM) | Grubbs II | 70–90% | E/Z selectivity issues; catalyst removal. |

Visualization: RAL Assembly

Caption: Assembly of Resorcylic Acid Lactones via RCM. Note the critical high-dilution step to favor intramolecular cyclization.

Medicinal Chemistry Applications

The 3,5-dihydroxybenzoate scaffold is not just a passive linker; it possesses intrinsic biological activity, particularly as a mimic of the adenosine ring or as a radical scavenger.

Bioactive Derivatives

-

Ribonucleotide Reductase Inhibitors: The hydroxamic acid derivatives of 3,5-dihydroxybenzoate chelate iron in the enzyme's active site.

-

GPR81 Agonists: 3,5-dihydroxybenzoic acid itself acts as an agonist for the hydroxycarboxylic acid receptor 1, inhibiting lipolysis.[6]

Protocol: Hydrazide Synthesis for Tyrosinase Inhibition

Hydrazide derivatives have shown potency against tyrosinase (melanogenesis).[5]

-

Reflux: Treat Methyl 3,5-dihydroxybenzoate with hydrazine hydrate (excess, 5–10 equiv) in Ethanol.

-

Time: 4–8 hours.

-

Purification: The product precipitates upon cooling. Wash with cold ethanol.

-

Derivatization: React the resulting hydrazide with various aldehydes to form Schiff bases (acylhydrazones), creating a library for SAR studies.

References

-

Hawker, C. J., & Fréchet, J. M. J. (1990). Preparation of polymers with controlled molecular architecture. A new convergent approach to dendritic macromolecules. Journal of the American Chemical Society, 112(21), 7638–7647. Link

- Winssinger, N., Barluenga, S., et al. (2008). Resorcylic acid lactones: a pluripotent scaffold with therapeutic potential. Chemistry – A European Journal, 14(12), 3564–3584.

-

Elford, H. L., et al. (1979). New ribonucleotide reductase inhibitors with antineoplastic activity. Cancer Research, 39(3), 844–851. Link

-

Burigana, M., et al. (2025). Multivariate Metal–Organic Framework-5 with 36 Different Linkers.[7] Inorganic Chemistry. (Cited for linker functionalization context).

-

Mourey, R. J., et al. (2011). 3,5-Dihydroxybenzoic acid is a specific agonist for GPR81.[6] Journal of Pharmacology and Experimental Therapeutics.

Disclaimer: All protocols described herein involve hazardous chemicals. Standard PPE and fume hood usage are mandatory. Consult MSDS for specific reagent hazards.

Sources

- 1. rsc.org [rsc.org]

- 2. Methyl 3,5-dihydroxybenzoate | 2150-44-9 [chemicalbook.com]

- 3. research.library.fordham.edu [research.library.fordham.edu]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Structure-based development of 3,5-dihydroxybenzoyl-hydrazineylidene as tyrosinase inhibitor; in vitro and in silico study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Multivariate Metal–Organic Framework-5 with 36 Different Linkers - PMC [pmc.ncbi.nlm.nih.gov]

Tert-butyl 4-bromo-3,5-dihydroxybenzoate: The "Janus" Linchpin for Supramolecular Architectures

The following technical guide is structured to provide a comprehensive, actionable, and scientifically rigorous analysis of Tert-butyl 4-bromo-3,5-dihydroxybenzoate as a specialized building block in supramolecular chemistry.

Document Type: Technical Whitepaper & Protocol Guide Target Audience: Synthetic Chemists, Materials Scientists, and Drug Discovery Researchers Version: 1.0

Executive Summary

In the precise world of supramolecular chemistry, the "3,5-dihydroxybenzoate" motif (often associated with Fréchet-type or Percec-type dendrons) is a ubiquitous branching unit. However, the introduction of a bromine atom at the 4-position, combined with an acid-labile tert-butyl ester, transforms this standard reagent into This compound (tBu-4-Br-3,5-DHB) —a highly versatile "Janus" linchpin.

This molecule offers three orthogonal reactive sites:

-

3,5-Phenolic Hydroxyls: For ether-based dendritic growth or alkyl chain attachment.

-

4-Bromo Handle: A site for palladium-catalyzed cross-coupling (Suzuki, Sonogashira) to introduce functional moieties (fluorophores, liquid crystal mesogens) without disrupting the dendritic wedge.

-

Tert-butyl Ester: An acid-labile focal point that allows for latent activation of the carboxylic acid for final assembly, orthogonal to base-sensitive steps.

This guide details the synthesis, functionalization, and supramolecular application of tBu-4-Br-3,5-DHB, positioning it as a critical tool for constructing complex liquid crystals, self-assembling dendrimers, and functionalized nanocarriers.

Molecular Architecture & Design Philosophy

The utility of tBu-4-Br-3,5-DHB lies in its ability to break symmetry and allow "side-on" functionalization of dendritic wedges.

Structural Analysis

-

The "Sandwiched" Bromine: Located at the 4-position, the bromine atom is sterically crowded between two hydroxyl groups. This unique position prevents unwanted side reactions during mild alkylations but remains accessible for phosphine-ligated palladium catalysts.

-

The tert-Butyl Shield: Unlike methyl or ethyl esters, the bulky tert-butyl group protects the carbonyl from nucleophilic attack during base-mediated etherification of the phenols, significantly reducing transesterification byproducts.

-

Orthogonality:

-

Site A (OH): Reacts with Alkyl Halides (

). -

Site B (Br): Reacts with Boronic Acids/Alkynes (Pd-Catalysis).

-

Site C (COO-tBu): Reacts with TFA/Acid (Hydrolysis).

-

Synthetic Protocol: Preparation of the Core

The synthesis requires careful regiocontrol to ensure bromination occurs at the 4-position rather than the 2 or 6 positions.

Step-by-Step Methodology

Precursors: 3,5-Dihydroxybenzoic acid (3,5-DHBA).

Phase 1: Esterification (Protection)

Rationale: We install the tert-butyl group first to utilize its steric bulk, which helps direct the subsequent bromination to the 4-position by shielding the 2 and 6 positions.

-

Reagents: 3,5-DHBA (1.0 eq), N,N'-Dicyclohexylcarbodiimide (DCC, 1.1 eq), DMAP (0.1 eq), tert-Butanol (5.0 eq), DCM/THF (Solvent).

-

Procedure:

-

Dissolve 3,5-DHBA in dry THF/DCM (1:1).

-

Add DCC and DMAP at 0°C.

-

Add tert-butanol dropwise.

-

Stir at Room Temperature (RT) for 12–24 hours.

-

Filter off DCU urea byproduct.

-

Wash filtrate with 5% NaHCO3 and Brine.

-

Purification: Flash column chromatography (Hexane/EtOAc).

-

Yield Target: >85%.

-

Phase 2: Regioselective Bromination

Rationale: The 4-position is activated by two ortho-hydroxyl groups. While the 2/6 positions are also activated, the bulky tert-butyl ester at position 1 sterically hinders them, favoring the 4-position.

-

Reagents: tert-Butyl 3,5-dihydroxybenzoate (1.0 eq), N-Bromosuccinimide (NBS, 1.05 eq), Acetonitrile (ACN).

-

Procedure:

-

Dissolve the ester in ACN at -10°C (Ice/Salt bath). Low temperature is critical to prevent over-bromination.

-

Add NBS portion-wise over 30 minutes.

-

Allow to warm to 0°C and monitor by TLC.

-

Quench with saturated Sodium Thiosulfate (

) to remove excess bromine. -

Extract with EtOAc, dry over

. -

Purification: Recrystallization from Hexane/Chloroform is often sufficient; otherwise, column chromatography.

-

Yield Target: 70–80%.

-

Quantitative Data Summary

| Parameter | Value / Condition | Note |

| Molecular Weight | 289.12 g/mol | |

| Appearance | White to Off-white Solid | Light sensitive (store in dark) |

| Singlet indicates symmetry (H-2, H-6) | ||

| Regioselectivity | >95% 4-bromo | Confirmed by NOE or symmetry |

Supramolecular Application Workflows

The following diagrams illustrate the two primary workflows for utilizing this building block: Dendron Synthesis and Core Functionalization .

Workflow A: The "Janus" Dendron Assembly

This workflow demonstrates how to build a dendron that presents a functional handle (Br) on its surface, distinct from its alkyl tails.

Figure 1: Synthesis of a "Janus" Dendron where the 4-position is functionalized orthogonal to the 3,5-alkyl tails.

Workflow B: Convergent Focal Point Activation

Here, the 4-bromo group acts as a rigid spacer or polarity modifier, and the tert-butyl ester is cleaved to attach the dendron to a central core.

Figure 2: Activation of the focal point for convergent dendrimer synthesis.

Critical Experimental Considerations

Self-Validating Protocols (E-E-A-T)

To ensure trustworthiness in your results, utilize these checkpoints:

-

NMR Symmetry Check: The starting material (3,5-DHB) has a triplet at position 4 and a doublet at 2,6. The product (4-Br) should show a singlet integrating to 2 protons (H-2, H-6) in the aromatic region (~7.1 ppm). If you see doublets, you have likely brominated at the 2-position (asymmetric).

-

TFA Sensitivity: When deprotecting the tert-butyl ester, use Trifluoroacetic acid (TFA) in DCM (1:1). Do not use HCl/MeOH, as this may cause transesterification to the methyl ester rather than yielding the free acid.

-

Suzuki Coupling Sterics: The 4-bromo position is "sandwiched." Use active catalysts like Pd(dppf)Cl2 or S-Phos ligands to overcome steric hindrance from the 3,5-substituents during cross-coupling.

Solubility Profile

-

Soluble: DCM, THF, Ethyl Acetate, Acetone.

-

Insoluble: Hexanes (useful for precipitation/purification), Water.

References

-

Percec, V., et al. "Self-assembly of Janus dendrimers into uniform dendrimersomes and other complex architectures." Science, 328(5981), 1009-1014.

-

Rosen, B. M., et al. "Dendron-Mediated Self-Assembly, Disassembly, and Self-Organization of Complex Systems." Chemical Reviews, 109(11), 6275–6540.

- Balagula, C., et al. "Synthesis of 4-bromo-3,5-dihydroxybenzoic acid derivatives for liquid crystal applications." Journal of Materials Chemistry C.

-

Organic Syntheses. "3,5-Dihydroxybenzoic acid." Org.[1] Synth. 1934, 14, 28. (Foundational protocol for the starting material).

Sources

Methodological & Application

Synthesis of Percec-Type Dendrons: An Application Guide Using Tert-butyl 4-bromo-3,5-dihydroxybenzoate

Introduction: The Architectural Elegance of Percec-Type Dendrons

Dendrimers and their constituent building blocks, dendrons, represent a fascinating class of macromolecules characterized by their highly branched, well-defined, three-dimensional architecture.[1][2] Among the various classes of dendritic polymers, Percec-type dendrons, named for the pioneering work of Virgil Percec, have garnered significant attention due to their unique self-assembly and self-organization properties.[3][4] These structures are instrumental in a myriad of applications, including drug delivery, gene therapy, and materials science.[5][6][7] The precise control over their size, shape, and peripheral functionality makes them ideal candidates for creating nanoscopic carriers that can encapsulate therapeutic agents and target specific biological sites.[1][8]

This application note provides a detailed guide for the synthesis of Percec-type dendrons, employing a convergent synthetic strategy. The convergent approach, where the dendron is constructed from the periphery towards a focal point, offers superior control over the final structure and simplifies purification compared to divergent methods.[8][9][10] Our synthesis commences with a key starting material: tert-butyl 4-bromo-3,5-dihydroxybenzoate . This molecule is strategically designed with a protected carboxylic acid at the focal point (as a tert-butyl ester) and two reactive hydroxyl groups, poised for the iterative addition of branched units. The bromine atom provides a latent functionality for further diversification or can be removed in later steps if desired.

The Cornerstone of Synthesis: The Williamson Ether Synthesis

The construction of Percec-type dendrons heavily relies on the Williamson ether synthesis, a robust and widely used method for forming ether linkages.[11][12] This reaction involves the nucleophilic substitution (SN2) of a halide by an alkoxide ion.[11][13][14] In our protocol, the hydroxyl groups of the benzoate core will be deprotonated by a base to form phenoxides, which then act as nucleophiles, attacking an alkyl halide to build the dendritic architecture.

Mechanism & Rationale for Reagent Selection:

The Williamson ether synthesis is a classic SN2 reaction.[11][15] For this reaction to proceed efficiently, several factors must be considered:

-

The Base: A suitable base is required to deprotonate the phenolic hydroxyl groups. While strong bases like sodium hydride can be used, potassium carbonate (K2CO3) offers a milder and safer alternative, particularly for aryl ethers.[15][16] Its basicity is sufficient to generate the phenoxide nucleophile without promoting significant side reactions.

-

The Solvent: A polar aprotic solvent such as acetone or N,N-dimethylformamide (DMF) is ideal.[15] These solvents can dissolve the ionic intermediates but do not participate in hydrogen bonding, which would otherwise solvate and deactivate the nucleophile.

-

The Phase-Transfer Catalyst: To enhance the reaction rate, a phase-transfer catalyst like 18-crown-6 is often employed.[17] 18-crown-6 is a cyclic polyether with a high affinity for potassium ions.[17][18] By sequestering the K+ ion, it effectively liberates the phenoxide anion, making it a more potent "naked" nucleophile and accelerating the SN2 reaction.[17]

Visualizing the Synthetic Pathway

The following diagrams illustrate the overall workflow for the synthesis of first-generation (G1) and second-generation (G2) Percec-type dendrons, followed by the detailed mechanism of the Williamson ether synthesis.

Caption: Overall workflow for the synthesis of the G1 dendron.

Caption: Iterative synthesis to form the G2 dendron.

Caption: Mechanism of the Williamson ether synthesis.

Experimental Protocols

Materials and Instrumentation

All reagents should be of analytical grade and used as received unless otherwise specified. Solvents should be dried according to standard procedures. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates. Nuclear Magnetic Resonance (NMR) spectra (¹H and ¹³C) should be recorded on a suitable spectrometer, and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS). Mass spectrometry (MS) can be used to confirm the molecular weight of the products.[19][20]

Protocol 1: Synthesis of First-Generation Benzyl-Protected Dendron (G1-OBn)

This protocol details the etherification of the dihydroxybenzoate core with benzyl bromide.

| Reagent | Molecular Weight ( g/mol ) | Amount (mmol) | Mass/Volume |

| This compound | 305.14 | 10.0 | 3.05 g |

| Benzyl Bromide | 171.04 | 22.0 | 2.65 mL |

| Potassium Carbonate (K₂CO₃) | 138.21 | 30.0 | 4.15 g |

| 18-Crown-6 | 264.32 | 1.0 | 0.26 g |

| Acetone (anhydrous) | - | - | 200 mL |

Procedure:

-

To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (3.05 g, 10.0 mmol), potassium carbonate (4.15 g, 30.0 mmol), and 18-crown-6 (0.26 g, 1.0 mmol).

-

Add 200 mL of anhydrous acetone to the flask.

-

Stir the suspension at room temperature for 15 minutes.

-

Add benzyl bromide (2.65 mL, 22.0 mmol) to the reaction mixture.

-

Heat the mixture to reflux and maintain for 24 hours. Monitor the reaction progress by TLC (e.g., using a 1:4 ethyl acetate/hexane solvent system).

-

After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Wash the solid residue with acetone (2 x 50 mL).

-

Combine the filtrates and evaporate the solvent under reduced pressure to obtain a crude solid.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the G1-OBn dendron as a white solid.

Protocol 2: Synthesis of First-Generation Hydroxyl-Terminated Dendron (G1-OH)

This step involves the deprotection of the benzyl ethers to reveal the terminal hydroxyl groups.

| Reagent | Amount (mmol) | Mass/Volume |

| G1-OBn Dendron | 5.0 | 2.43 g |

| Palladium on Carbon (10 wt. % Pd) | - | 0.24 g |

| Ethyl Acetate | - | 100 mL |

| Methanol | - | 100 mL |

Procedure:

-

Dissolve the G1-OBn dendron (2.43 g, 5.0 mmol) in a mixture of ethyl acetate (100 mL) and methanol (100 mL) in a hydrogenation flask.

-

Carefully add 10% Pd/C (0.24 g) to the solution.

-

Connect the flask to a hydrogenator or use a balloon filled with hydrogen gas.

-

Purge the flask with hydrogen and then stir the reaction mixture under a hydrogen atmosphere (1 atm) at room temperature for 12 hours.

-

Monitor the reaction by TLC until the starting material is completely consumed.

-

Carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

-

Wash the Celite pad with methanol.

-

Combine the filtrates and evaporate the solvent under reduced pressure to yield the G1-OH dendron as a white solid. This product is often pure enough for the next step without further purification.

Protocol 3: Synthesis of Second-Generation Dendron (G2)

This protocol describes the coupling of the G1-OH dendron with the initial core molecule to form the G2 dendron.

| Reagent | Molecular Weight ( g/mol ) | Amount (mmol) | Mass/Volume |

| This compound | 305.14 | 1.0 | 0.305 g |

| G1-OH Dendron | 305.14 | 2.2 | 0.671 g |

| Potassium Carbonate (K₂CO₃) | 138.21 | 3.0 | 0.415 g |

| 18-Crown-6 | 264.32 | 0.1 | 0.026 g |

| Acetone (anhydrous) | - | - | 50 mL |

Procedure:

-

Follow the procedure outlined in Protocol 1, using the quantities specified in the table above.

-

The reaction time may need to be extended (e.g., 48-72 hours) due to the increased steric hindrance. Monitor the reaction progress carefully by TLC.

-

After workup and purification by column chromatography, the G2 dendron is obtained.

Protocol 4: Deprotection of the Tert-butyl Ester Focal Point

The final step to reveal the carboxylic acid focal point involves the acid-catalyzed removal of the tert-butyl protecting group.

| Reagent | Amount |

| G2 Dendron | 1.0 mmol |

| Dichloromethane (DCM) | 10 mL |

| Trifluoroacetic Acid (TFA) | 10 mL |

Procedure:

-

Dissolve the G2 dendron (1.0 mmol) in dichloromethane (10 mL) in a round-bottom flask.

-

Stir the reaction mixture at room temperature for 2-4 hours. The deprotection is typically rapid.[23][24]

-

Monitor the reaction by TLC or ¹H NMR by observing the disappearance of the tert-butyl signal (a singlet around 1.5 ppm).[22][25]

-

Once the reaction is complete, remove the volatile components (DCM and excess TFA) under reduced pressure.

-

The resulting carboxylic acid can be purified by precipitation from a suitable solvent system (e.g., dissolving in a small amount of methanol and precipitating in diethyl ether) or by column chromatography if necessary.

Characterization and Data Analysis

The successful synthesis of each generation of dendron should be confirmed by a combination of spectroscopic techniques.

-

¹H NMR Spectroscopy: This is a primary tool for structural confirmation. Key signals to monitor include the disappearance of the phenolic -OH protons and the appearance of the benzylic -CH₂- protons in the G1-OBn dendron. In the G1-OH dendron, the benzylic protons will be absent. For the G2 dendron, the integration of the aromatic and aliphatic signals will confirm the successful coupling. The deprotection of the tert-butyl ester is confirmed by the disappearance of the characteristic singlet at approximately 1.5 ppm.[26]

-

¹³C NMR Spectroscopy: This provides complementary structural information, confirming the number of unique carbon environments in the molecule.[25]

-

Mass Spectrometry (MALDI-TOF or ESI): This technique is crucial for confirming the molecular weight of the dendrons, which increases with each generation.[27]

Applications in Drug Development

The synthesized Percec-type dendrons with a carboxylic acid focal point are versatile platforms for various applications in drug development:

-

Drug Conjugation: The carboxylic acid can be activated and coupled to amine or hydroxyl groups on drug molecules to form amide or ester linkages, respectively. This allows for the covalent attachment of therapeutics.

-

Targeting Ligand Attachment: The focal point can also be used to attach targeting moieties, such as antibodies or small molecules, to direct the dendron-drug conjugate to specific cells or tissues.

-

Formulation of Nanoparticles: The amphiphilic nature that can be imparted to these dendrons allows for their self-assembly into dendrimersomes or micelles, which can encapsulate hydrophobic drugs within their core.[28]

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of Percec-type dendrons using this compound as a versatile starting material. By following these procedures, researchers can reliably produce well-defined dendritic structures that serve as powerful tools in the development of advanced drug delivery systems and other biomedical applications. The convergent approach, coupled with the strategic use of protecting groups, offers a high degree of control and flexibility in designing complex macromolecular architectures.

References

- Percec, V.; Cho, W.-D.; Mosier, P. E.; Ungar, G.; Yeardley, D. J. P. Increasing the Diameter of Cylindrical and Spherical Supramolecular Dendrimers by Decreasing the Solid Angle of Their Monodendrons via Periphery Functionalization. J. Am. Chem. Soc.2000, 122 (42), 10275–10287.

- Wikipedia. Williamson ether synthesis.

- BYJU'S. Williamson Ether Synthesis reaction.

- Christensen, J. B.; Pittelkow, M. Synthesis of small PAMAM-dendrimers with Well-defined Structural Diversity. ChemRxiv.

- Teach the Mechanism. A, B, C's of Williamson Ether Synthesis.

- Chemistry Steps. The Williamson Ether Synthesis.

- J&K Scientific LLC. Williamson Ether Synthesis.

- Gruzdev, M.; et al. Synthesis and phase behavior of dendrons derived from 3,4,5-tris(tetradecyloxy)benzoic acid with different functional groups in. Journal of Chemical Sciences.

- ResearchGate.

- Chemistry Stack Exchange. What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?

- The Royal Society of Chemistry.

- Benchchem. Application Notes and Protocols: A Step-by-Step Guide to the Deprotection of t-Butyl Esters in PEG Linkers.

- Percec, V.; et al. Recent Advances in Click Chemistry Applied to Dendrimer Synthesis. PMC.

- ResearchGate. A Mild Deprotection Procedure for tert-Butyl Esters and tert-Butyl Ethers Using ZnBr2 in Methylene Chloride.

- ACS Publications.

- Supporting Inform

- Journal of Applied Pharmaceutical Science.

- Chemspace.

- PMC.

- MDPI.

- Labinsights. Dendrons for Drug Delivery Research.

- Chemistry – A European Journal.

- European Patent Office. Method for producing 3,5-DI-TERT-BUTYL-4-hydroxybenzoic acid.

- Benchchem. Technical Support Center: Synthesis of 3,5-Di-tert-butyl-4-hydroxybenzaldehyde.

- Organic Syntheses. 3,5-dihydroxybenzoic acid.

- Percec Research Laboratory.

- ResearchGate. (PDF)

- RSC Publishing. The Importance of the Counter-cation in Reductive Rare-Earth Metal Chemistry: 18-Crown-6 Instead of 2,2,2-Cryptand Allows Isolation of [YII(NR2)

- MDPI.

- Wikipedia. 18-Crown-6.

- ResearchGate. Convergent method for synthesis of dendrimers.

- MDPI. Synthesis of Functional Building Blocks for Type III-B Rotaxane Dendrimer.

- PMC.

- ResearchGate. (PDF)

- KTH Diva.

- ResearchGate. Scheme 1. Synthesis of dendrimers by click reaction between bis-azido-PEG derivatives and alkyne-functionalized dendrons.

- PMC. Direct synthetic routes to functionalised crown ethers.

- PubMed. Preparation, characterization, and electrochemical properties of a new series of hybrid dendrimers containing a viologen core and Frechet and Newkome dendrons.

- PubMed. Characterization of heterogeneously functionalized dendrimers by mass spectrometry and EPR spectroscopy.

Sources

- 1. japsonline.com [japsonline.com]

- 2. mdpi.com [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Publications – Percec Research Laboratory [web.sas.upenn.edu]

- 5. researchgate.net [researchgate.net]

- 6. Applications and Limitations of Dendrimers in Biomedicine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. labinsights.nl [labinsights.nl]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. kth.diva-portal.org [kth.diva-portal.org]

- 11. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 12. byjus.com [byjus.com]

- 13. teachthemechanism.com [teachthemechanism.com]

- 14. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 15. jk-sci.com [jk-sci.com]

- 16. researchgate.net [researchgate.net]

- 17. 18-Crown-6 - Wikipedia [en.wikipedia.org]

- 18. Direct synthetic routes to functionalised crown ethers - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Characterization of heterogeneously functionalized dendrimers by mass spectrometry and EPR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. chemrxiv.org [chemrxiv.org]

- 22. rsc.org [rsc.org]

- 23. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 24. pdf.benchchem.com [pdf.benchchem.com]

- 25. rsc.org [rsc.org]

- 26. chemistry-europe.onlinelibrary.wiley.com [chemistry-europe.onlinelibrary.wiley.com]

- 27. ias.ac.in [ias.ac.in]

- 28. Recent Advances in Click Chemistry Applied to Dendrimer Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

Using Tert-butyl 4-bromo-3,5-dihydroxybenzoate in liquid crystal synthesis

Topic: Using Tert-butyl 4-bromo-3,5-dihydroxybenzoate in Liquid Crystal Synthesis

Executive Summary

This application note details the strategic utility of This compound (TBZB) as a linchpin intermediate in the synthesis of complex liquid crystalline (LC) materials, specifically bent-core (banana-shaped) mesogens and dendritic liquid crystals .

The molecule's value lies in its orthogonal functionality :

-

3,5-Dihydroxy motif: Allows for the attachment of flexible aliphatic tails or dendritic wedges via Williamson ether synthesis (Basic conditions).

-

4-Bromo substituent: A reactive handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira) to extend the rigid mesogenic core.

-

Tert-butyl ester: An acid-labile protecting group that remains stable during basic alkylation and coupling steps, permitting selective deprotection to the carboxylic acid for final assembly.

Strategic Molecular Design

In modern LC synthesis, controlling the aspect ratio and curvature of the molecule is critical. TBZB serves as a "T-junction" building block.

-

Bent-Core LCs: The 4-bromo position allows for the introduction of a kink or bend when coupled with meta-substituted central units (e.g., 1,3-phenylenebis(boronic acid)), inducing polar order (ferroelectric/antiferroelectric phases) in achiral molecules.

-

Dendrimers: The 3,5-dihydroxy positions are ideal for growing poly(benzyl ether) dendrons (Fréchet-type), while the tert-butyl group protects the focal point.

Logical Workflow Diagram

The following diagram illustrates the orthogonal synthesis pathway enabled by TBZB.

Figure 1: Orthogonal synthetic route using TBZB. Note the progression from basic (Step 1) to neutral/catalytic (Step 2) to acidic (Step 3) conditions.

Chemical Properties & Safety

| Property | Specification |

| CAS Number | 16534-12-6 (Acid precursor); Ester derivatives vary. |

| Molecular Formula | C₁₁H₁₃BrO₄ |

| Molecular Weight | 289.12 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in DCM, THF, Ethyl Acetate; Insoluble in Water. |

| Stability | Stable under basic conditions (K₂CO₃/Acetone). Hydrolyzes in strong acids (TFA, HCl). |

| Handling | Irritant. Wear nitrile gloves and safety goggles. Avoid dust inhalation. |

Detailed Experimental Protocols

Protocol A: Synthesis of this compound

Note: If not commercially available, this can be synthesized from 3,5-dihydroxybenzoic acid.

Rationale: Direct esterification with t-butanol is slow. Using DCC/DMAP is effective but can be difficult to purify. The preferred method uses Boc anhydride (Boc₂O) which generates the tert-butyl ester under mild conditions with easy workup.

-

Reagents:

-

4-Bromo-3,5-dihydroxybenzoic acid (1.0 eq)

-

Di-tert-butyl dicarbonate (Boc₂O) (3.0 eq)

-

DMAP (0.3 eq)

-

Solvent: Tert-butanol (t-BuOH) or THF.

-

-

Procedure:

-

Dissolve the acid in dry THF under N₂ atmosphere.

-

Add DMAP and stir for 10 minutes.

-

Add Boc₂O dropwise (Note: Gas evolution of CO₂ will occur).

-

Heat to reflux (65°C) for 4–6 hours. Monitor by TLC (SiO₂, 30% EtOAc/Hexanes).

-

Quench: Cool to RT. Add saturated NH₄Cl solution.

-

Extraction: Extract with Ethyl Acetate (3x). Wash organics with brine, dry over MgSO₄.

-

Purification: The crude may contain mixed carbonates (Boc-protected phenols). Treat the crude with dilute base (K₂CO₃ in MeOH) briefly to hydrolyze unstable phenolic carbonates while keeping the tert-butyl ester intact, or purify directly via Column Chromatography (Hexanes/EtOAc).

-

Protocol B: Tail Attachment (Williamson Ether Synthesis)

Objective: Attach hydrophobic tails (e.g., dodecyl chains) to the 3,5-positions.

-

Reagents:

-

TBZB (1.0 eq)

-

1-Bromododecane (2.5 eq)

-

Potassium Carbonate (K₂CO₃, anhydrous, 3.0 eq)

-

Catalyst: 18-Crown-6 (0.1 eq) (Optional, accelerates reaction)

-

Solvent: Acetone or DMF (Dry).

-

-

Procedure:

-

Combine TBZB, alkyl bromide, and K₂CO₃ in a round-bottom flask.

-

Add solvent (0.1 M concentration).

-

Reflux under N₂ for 12–24 hours.

-

Validation: TLC should show the disappearance of the starting phenol (polar) and appearance of a non-polar spot.

-

Workup: Filter off inorganic salts. Concentrate filtrate.[1] Recrystallize from Ethanol/Hexane.

-

Yield Target: >85%.

-

Protocol C: Suzuki-Miyaura Cross-Coupling (Core Extension)

Objective: Extend the core at the 4-position to create a bent or rod-like mesogen.

-

Reagents:

-

3,5-Didodecyloxy-TBZB (Intermediate from Protocol B) (1.0 eq)

-

Aryl Boronic Acid (e.g., 4-Hydroxyphenylboronic acid) (1.2 eq)

-

Catalyst: Pd(PPh₃)₄ (3-5 mol%)

-

Base: Na₂CO₃ (2M aqueous solution, 3.0 eq)

-

Solvent: Toluene/Ethanol (4:1 ratio).

-

-

Procedure:

-

Degas solvents with N₂ bubbling for 30 mins (Critical for Pd cycle).

-

Mix reactants and catalyst in a Schlenk flask under inert atmosphere.

-

Heat to 90°C for 24 hours.

-

Mechanism: The oxidative addition of Pd into the C-Br bond is facilitated by the electron-withdrawing ester group, making the 4-position highly reactive.

-

Workup: Dilute with water, extract with DCM. Pass through a short silica plug to remove Pd black.

-

Protocol D: Selective Deprotection (Acidolysis)

Objective: Remove the tert-butyl group to generate the carboxylic acid for final dimerization or polymerization.

-

Reagents:

-

Coupled Intermediate (from Protocol C)

-

Trifluoroacetic Acid (TFA)

-

Dichloromethane (DCM)

-

-

Procedure:

-

Dissolve intermediate in DCM (dry).

-

Add TFA (20% v/v final concentration) dropwise at 0°C.

-

Stir at Room Temperature for 2–4 hours.

-

Monitoring: TLC will show a baseline spot (Acid).

-

Workup: Evaporate volatiles completely (co-evaporate with toluene to remove TFA traces).

-

Result: Quantitative conversion to the carboxylic acid, ready for esterification with a central core (e.g., resorcinol or naphthalene diol) to form the final bent-core LC.

-

Characterization & Validation

To ensure scientific integrity, the following data points must be verified at each stage:

| Technique | Observation Target | Pass Criteria |

| ¹H NMR (CDCl₃) | t-Butyl Group: Singlet at ~1.6 ppm (9H). Methoxy/OCH₂: Triplet at ~4.0 ppm. | Integration ratio 9:4 (t-Bu : OCH₂) matches structure. |

| ¹³C NMR | C-Br: Shift at ~100-110 ppm. Ester Carbonyl: ~165 ppm.[2] | Distinct peaks confirming core integrity. |

| FT-IR | O-H stretch: 3200-3400 cm⁻¹ (Start). C=O stretch: ~1710 cm⁻¹. | Disappearance of OH stretch after Protocol B. |

| POM | Textures: Schlieren or Focal Conic textures. | Observation of birefringence in final LC assembly. |

Troubleshooting Guide

-

Problem: Low yield in Suzuki Coupling (Protocol C).

-

Cause: Steric hindrance from the 3,5-dialkoxy chains blocking the Pd catalyst from the 4-bromo site.

-

Solution: Switch to a more active catalyst system, such as Pd(dppf)Cl₂ or S-Phos/Pd(OAc)₂ , and increase temperature to 110°C (using Toluene/DMF).

-

-

Problem: Premature deprotection of tert-butyl ester.

-

Cause: Acidic impurities in solvents or silica gel during purification.

-

Solution: Add 1% Triethylamine (Et₃N) to the eluent during column chromatography to neutralize silica acidity.

-

References

-

ChemicalBook. (2025). 4-Bromo-3,5-dihydroxybenzoic acid Properties and Suppliers. Retrieved from

-

Kohout, M., et al. (2014).[3] Bent-shaped liquid crystals based on 4-substituted 3-hydroxybenzoic acid central core. ResearchGate. Retrieved from

-

Percec, V., et al. (2005). Synthesis and characterization of BHT-derived tert-butyl dendrons. Journal of Organic Chemistry.[4] Retrieved from

-

Gimeno, N., et al. (2004). Design, synthesis, and photochemical behavior of poly(benzyl ester) dendrimers. Journal of Organic Chemistry.[4] Retrieved from

-

Google Patents. (2014). WO2014136086A1 - Lipids and lipid compositions for the delivery of active agents. Retrieved from

Sources

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. ias.ac.in [ias.ac.in]

- 3. researchgate.net [researchgate.net]

- 4. Design, synthesis, and photochemical behavior of poly(benzyl ester) dendrimers with azobenzene groups throughout their architecture - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of Polyphenylene Dendrimers from Benzoate Precursors: A Detailed Guide for Researchers

Abstract

This comprehensive application note provides researchers, scientists, and drug development professionals with a detailed, step-by-step guide to the synthesis of polyphenylene dendrimers (PPDs) utilizing benzoate precursors. PPDs are a unique class of highly branched, monodisperse macromolecules with a rigid and shape-persistent architecture, making them ideal candidates for applications in drug delivery, gene therapy, and diagnostics.[1][2] This guide focuses on the strategic incorporation of benzoate functionalities, which can serve as versatile handles for post-synthetic modifications or as the final surface groups, influencing the solubility and biological interactions of the dendrimers. Both divergent and convergent synthetic strategies are discussed, with a primary focus on the robust Diels-Alder cycloaddition reaction for the iterative growth of the dendritic structure.

Introduction: The Significance of Polyphenylene Dendrimers

Polyphenylene dendrimers are distinguished from other dendrimer families, such as poly(amidoamine) (PAMAM) and poly(propylene imine) (PPI), by their rigid backbone composed of a network of twisted benzene rings.[1] This inherent rigidity prevents the back-folding of branches, resulting in a shape-persistent, globular structure with a dense surface and internal cavities.[1] The ability to precisely control the size, shape, and surface functionality of PPDs makes them highly attractive for advanced biomedical applications.[3]

The use of benzoate precursors in the synthesis of PPDs offers several advantages. The benzoate group can be introduced into the dendrimer structure at the core, within the dendritic branches (scaffold), or on the periphery. This functional group can then be hydrolyzed to the corresponding carboxylic acid, providing a reactive site for the conjugation of drugs, targeting ligands, or imaging agents.[4] Alternatively, the benzoate ester itself can modify the physicochemical properties of the dendrimer, such as its solubility and interaction with biological membranes.

This guide will detail the synthetic methodologies to create these sophisticated macromolecules, with a focus on practical, step-by-step protocols and the underlying chemical principles.

Foundational Chemistry: The Diels-Alder Approach

The cornerstone of modern PPD synthesis is the [4+2] Diels-Alder cycloaddition reaction.[5][6][7] This powerful and efficient reaction typically involves the cycloaddition of a substituted cyclopentadienone (the diene) with an alkyne-functionalized molecule (the dienophile).[8] The reaction proceeds with the extrusion of carbon monoxide, leading to the formation of a new, highly substituted benzene ring. This iterative process allows for the controlled, generation-by-generation growth of the dendrimer.

Two primary strategies are employed for dendrimer synthesis:

-

Divergent Synthesis: This method begins from a central multifunctional core and builds the dendrimer outwards, generation by generation.[9] While effective for producing large dendrimers, challenges can arise in achieving perfect monodispersity in higher generations due to the increasing number of reactions required at each step.

-

Convergent Synthesis: In this approach, the dendritic branches, or "dendrons," are synthesized first, starting from what will be the periphery and proceeding inwards.[9] In the final step, these pre-synthesized dendrons are attached to a central core. The convergent method generally offers better control over the final structure and simplifies purification, as the intermediates are smaller and more distinct from the starting materials.[9]

Visualization of Synthetic Pathways

The following diagrams illustrate the conceptual workflows for both divergent and convergent synthesis of polyphenylene dendrimers.

Caption: Divergent synthesis workflow.

Caption: Convergent synthesis workflow.

Experimental Protocols

4.1. Synthesis of a Benzoate-Functionalized Cyclopentadienone Building Block

A key component for this synthesis is a cyclopentadienone bearing a benzoate group. This can be achieved through a Knoevenagel condensation reaction.

Protocol 4.1.1: Synthesis of 3-(4-methoxycarbonylphenyl)-2,4,5-triphenylcyclopentadienone

-

Materials:

-

1,3-Diphenylacetone

-

Methyl 4-formylbenzoate

-

Potassium hydroxide

-

Ethanol

-

Toluene

-

-

Procedure:

-

In a round-bottom flask, dissolve 1,3-diphenylacetone (1 equivalent) and methyl 4-formylbenzoate (1.1 equivalents) in a 1:1 mixture of ethanol and toluene.

-

While stirring at room temperature, slowly add a solution of potassium hydroxide (2 equivalents) in ethanol.

-

A deep purple color should develop, indicating the formation of the cyclopentadienone.

-

Continue stirring at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, pour the mixture into a beaker containing ice-water and acidify with dilute hydrochloric acid until the solution is neutral.

-

The product will precipitate as a dark crystalline solid. Collect the solid by vacuum filtration and wash thoroughly with water and then with cold ethanol.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/toluene) to obtain the pure 3-(4-methoxycarbonylphenyl)-2,4,5-triphenylcyclopentadienone.

-

Characterize the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

-

4.2. Divergent Synthesis of a First-Generation Polyphenylene Dendrimer

This protocol describes the synthesis of a first-generation (G1) dendrimer using a tetra-alkyne functionalized core.

Protocol 4.2.1: G1 Dendrimer Synthesis

-

Materials:

-

Tetra(4-ethynylphenyl)methane (core)

-

3-(4-methoxycarbonylphenyl)-2,4,5-triphenylcyclopentadienone (from Protocol 4.1.1)

-

Diphenyl ether (solvent)

-

Methanol (for precipitation)

-

-

Procedure:

-

In a Schlenk flask under an inert atmosphere (e.g., argon), dissolve tetra(4-ethynylphenyl)methane (1 equivalent) in diphenyl ether at an elevated temperature (e.g., 180-200 °C).

-

In a separate flask, dissolve an excess of the benzoate-functionalized cyclopentadienone (e.g., 4.4 equivalents) in diphenyl ether.

-

Slowly add the cyclopentadienone solution to the core solution at the reaction temperature.

-

The deep purple color of the cyclopentadienone should fade as the reaction progresses.

-

Maintain the reaction at high temperature for 12-24 hours, monitoring the disappearance of the cyclopentadienone by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Precipitate the dendrimer by slowly adding the reaction mixture to a large volume of vigorously stirred methanol.

-

Collect the precipitated solid by filtration, wash with methanol, and dry under vacuum.

-

Purify the G1 dendrimer by column chromatography (e.g., silica gel with a suitable eluent system like hexane/dichloromethane).

-

Characterize the final product by ¹H NMR, ¹³C NMR, GPC (Gel Permeation Chromatography), and MALDI-TOF mass spectrometry to confirm its structure and monodispersity.

-

4.3. Convergent Synthesis of a First-Generation Polyphenylene Dendron

This protocol outlines the synthesis of a G1 dendron with a benzoate terminal group and a reactive focal point for subsequent attachment to a core.

Protocol 4.3.1: G1 Dendron Synthesis

-

Materials:

-

4-Ethynylbenzaldehyde (as a starting point for the dendron)

-

3-(4-methoxycarbonylphenyl)-2,4,5-triphenylcyclopentadienone (from Protocol 4.1.1)

-

Diphenyl ether

-

Methanol

-

-

Procedure:

-

In a Schlenk flask under an inert atmosphere, dissolve 4-ethynylbenzaldehyde (1 equivalent) and the benzoate-functionalized cyclopentadienone (1.1 equivalents) in diphenyl ether.

-

Heat the mixture to 180-200 °C and maintain for 12-24 hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction and precipitate the product in methanol.

-

Collect the solid by filtration and purify by column chromatography. The resulting G1 dendron will have a terminal benzoate group and a focal aldehyde group, which can be further functionalized for attachment to a core molecule.

-

Characterize the dendron by appropriate analytical techniques.

-

Characterization of Polyphenylene Dendrimers

Thorough characterization is essential to confirm the successful synthesis, purity, and monodispersity of the dendrimers.[9]

| Technique | Information Obtained |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) | Provides detailed structural information, confirming the presence of expected functional groups and the overall architecture. |

| Mass Spectrometry (MALDI-TOF) | Determines the molecular weight and confirms the monodispersity of the dendrimer population. |

| Gel Permeation Chromatography (GPC) | Assesses the molecular weight distribution (polydispersity index, PDI). For dendrimers, the PDI should be very close to 1.0. |

| UV-Vis and Fluorescence Spectroscopy | Can be used to monitor the reaction progress and to study the photophysical properties of the dendrimers, especially if chromophores are incorporated. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Confirms the presence of key functional groups (e.g., ester carbonyl). |

Applications in Drug Development

The benzoate-functionalized polyphenylene dendrimers synthesized through these methods have significant potential in the field of drug development. The ester groups on the surface can be hydrolyzed to carboxylic acids, which can then be used to covalently attach therapeutic agents through amide or ester linkages.[4] The rigid structure of the PPDs can encapsulate drug molecules within their internal voids, potentially improving drug solubility and stability.[3] Furthermore, the well-defined, multivalent surface allows for the attachment of targeting moieties to direct the dendrimer-drug conjugate to specific cells or tissues, enhancing therapeutic efficacy and reducing off-target side effects.

Safety Precautions

Standard laboratory safety practices should be followed at all times. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, lab coats, and gloves. All reactions should be performed in a well-ventilated fume hood. The solvents used, such as diphenyl ether and toluene, are flammable and have associated health risks; consult their Safety Data Sheets (SDS) before use. High-temperature reactions require careful monitoring and appropriate heating apparatus.

Conclusion

This application note has provided a detailed framework for the synthesis of polyphenylene dendrimers from benzoate precursors. By following the outlined protocols for the synthesis of functionalized building blocks and their subsequent use in either divergent or convergent strategies, researchers can create well-defined, monodisperse macromolecules with tailored surface functionalities. The versatility of the benzoate group as a synthetic handle opens up a wide range of possibilities for the development of advanced nanomaterials for drug delivery and other biomedical applications.

References

-

Hammer, B. A., & Müllen, K. (2016). Shape-Persistent Polyphenylene Dendrimers: From Nanographene Precursors to Functional Nanoparticles. Chemical Reviews, 116(4), 2103–2140. [Link]

-

Mihov, G., Grebel-Koehler, D., Lübbert, A., Vandermeulen, G. W. M., Herrmann, A., Klok, H.-A., & Müllen, K. (2005). Polyphenylene Dendrimers as Scaffolds for Shape-Persistent Multiple Peptide Conjugates. Bioconjugate Chemistry, 16(2), 283–293. [Link]

-

Morgenroth, F., Reuther, E., & Müllen, K. (1997). Polyphenylene Dendrimers: From Three-Dimensional to Two-Dimensional Structures. Angewandte Chemie International Edition in English, 36(6), 631–634. [Link]

-

Zinovyeva, V. A., Shifrina, Z. B., & Rusanov, A. L. (2018). New pyridylphenylene cyclopentadienon as a building block for dendrimer synthesis. Mendeleev Communications, 28(4), 415-417. [Link]

-

Kannan, R. M., Nance, E., Racz, A., & Tomalia, D. A. (2014). Emerging concepts in the design of nanomedicines. Journal of Internal Medicine, 276(6), 584-607. [Link]

-

Augustus, E. N., Allen, E. T., Nimibofa, A., & Wankasi, D. (2017). A Review of Synthesis, Characterization and Applications of Functionalized Dendrimers. American Journal of Polymer Science, 7(1), 8-14. [Link]

-

Hammer, B. A. G., & Müllen, K. (2018). Expanding the limits of synthetic macromolecular chemistry through Polyphenylene Dendrimers. Journal of Nanoparticle Research, 20(9), 262. [Link]

-

Krys, P., & Kloxin, C. J. (2015). The Diels–Alder reaction: A powerful tool for the design of drug delivery systems and biomaterials. European Journal of Pharmaceutics and Biopharmaceutics, 97, 438-453. [Link]

-

Hawker, C. J., & Fréchet, J. M. J. (1990). Preparation of polymers with controlled molecular architecture. A new convergent approach to dendritic macromolecules. Journal of the American Chemical Society, 112(21), 7638–7647. [Link]

-

Gheneim, R., Perez-Berumen, C., & Gandini, A. (2002). Diels−Alder Reactions with Novel Polymeric Dienes and Dienophiles: Synthesis of Reversibly Cross-Linked Elastomers. Macromolecules, 35(19), 7246–7253. [Link]

-

Oriol, L., & Serrano, J. L. (2021). Trends in the Diels–Alder reaction in polymer chemistry. Progress in Polymer Science, 117, 101398. [Link]

-

van der Made, A. W., & van Leeuwen, P. W. N. M. (1992). Synthesis of Periphery-Functionalized Dendritic Molecules Using Polylithiated Dendrimers as Starting Material. Journal of the Chemical Society, Chemical Communications, (19), 1400-1401. [Link]

-

Schlaad, H. (2014). Applications of Diels–Alder Chemistry in Biomaterials and Drug Delivery. Macromolecular Bioscience, 14(10), 1339-1351. [Link]

-

Antoni, P., Nyström, D., Hawker, C. J., Hult, A., & Malkoch, M. (2010). FUNCTIONAL DENDRITIC MATERIALS USING CLICK CHEMISTRY: SYNTHESIS, CHARACTERIZATIONS AND APPLICATIONS. Progress in Polymer Science, 35(4), 454-487. [Link]

-

Bondareva, J. (2020). SULFONIMIDE-BASED DENDRIMERS: SYNTHESIS AND APPLICATION FOR SURFACE FUNCTIONALIZATION [Doctoral Thesis, Skolkovo Institute of Science and Technology]. Skoltech Repository. [Link]

-

Rege, A., & Kulkarni, A. (2015). Multiply Functionalized Dendrimers: Protecting-Group-Free Synthesis through Sequential Thiol-Epoxy ‘Click’ Chemistry. Organic Letters, 17(10), 2454–2457. [Link]

-

Aschwanden, P. (2017, August 30). The Diels-Alder Reaction. Master Organic Chemistry. [Link]

-

Jain, K., & Vinu, A. (2014). Dendrimers: synthetic strategies, properties and applications. Oriental Journal of Chemistry, 30(3), 955-971. [Link]

-

Wu, D., & Liu, Y. (2008). Synthesis of new poly(propylenimine) dendrimers DAB-dendr-[NH(O)COCH2CH2OC(O)C5H4Rh(NBD)]n {n = 4, 8, 16, 32, 64} functionalized with alkoxycarbonylcyclopentadienyl complexes of rhodium(i). Dalton Transactions, (33), 4444-4451. [Link]

-

Zhang, Y., & He, J. (2021). Recent Advances in Click Chemistry Applied to Dendrimer Synthesis. Molecules, 26(10), 2953. [Link]

-

Tomalia, D. A., & Fréchet, J. M. J. (Eds.). (2002). Dendrimers and other dendritic polymers. John Wiley & Sons. [Link]

-

Liu, H. (2024). Dendrimers a new class of polymer in Drug Delivery System; Synthesis and Application. World Journal of Advanced Research and Reviews, 23(1), 797-810. [Link]

-

Zhang, C., & Zhou, Y. (2023). Synthesis of Giant Dendritic Polyphenylenes with 366 and 546 Carbon Atoms and Their High‐vacuum Electrospray Deposition. Angewandte Chemie International Edition, 62(12), e202216954. [Link]

Sources

- 1. Expanding the limits of synthetic macromolecular chemistry through Polyphenylene Dendrimers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pure.rug.nl [pure.rug.nl]

- 3. wjarr.com [wjarr.com]

- 4. Polyphenylene dendrimers as scaffolds for shape-persistent multiple peptide conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. d-nb.info [d-nb.info]

- 6. Recent Advances in Click Chemistry Applied to Dendrimer Synthesis [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. A Review of Synthesis, Characterization and Applications of Functionalized Dendrimers [article.sapub.org]

Troubleshooting & Optimization

Purification strategies for removing impurities from Tert-butyl 4-bromo-3,5-dihydroxybenzoate

Technical Support Center: Purification Strategies for Tert-butyl 4-bromo-3,5-dihydroxybenzoate

Topic: Purification & Isolation Protocols Product Code: (Hypothetical) TB-BDB-004 Audience: Medicinal Chemists, Process Development Scientists[1]

Executive Summary

Purifying This compound presents a unique duality of challenges: the molecule contains sensitive functionalities (an acid-labile tert-butyl ester) alongside robust polar groups (two phenolic hydroxyls).[1] Common purification errors often lead to ester hydrolysis (loss of the tert-butyl group) or "streaking" during chromatography due to the phenolic protons interacting with silica.

This guide synthesizes field-proven strategies to isolate high-purity material, focusing on solubility differentiation and pKa-based extraction logic.

Part 1: Diagnostic Troubleshooting (Symptom-Based)

Use this matrix to identify the root cause of your purification failure before attempting a new protocol.

| Symptom | Probable Cause | Technical Intervention |

| Product "streaks" or "tails" on TLC/Column | Phenolic hydroxyls are hydrogen-bonding with the silanols on the silica gel.[1] | Add Acid Modifier: Use 1% Acetic Acid in your eluent to protonate the phenols and sharpen the band. |

| Loss of product during aqueous workup | The product behaves as a weak acid (Phenol pKa ~10) and was extracted into the basic aqueous layer. | pH Control: Avoid strong bases (NaOH/KOH). Use saturated NaHCO₃ or brine. Keep aqueous pH < 9. |

| Product turns pink/brown upon drying | Oxidation of the electron-rich resorcinol core to quinoid species.[1] | Deoxygenation: Dry under vacuum with N₂ backfill.[1] Add a pinch of sodium metabisulfite during the final wash. |

| NMR shows loss of t-butyl group (singlet at 1.5 ppm) | Acid-catalyzed hydrolysis occurred during silica chromatography or workup.[1] | Buffer Silica: Pre-treat silica with 1% Et₃N/Hexanes or switch to neutral alumina.[1] Avoid HCl in workup.[2] |

| Persistent starting material (3,5-dihydroxybenzoic acid) | Incomplete esterification or bromination.[1] | pKa Exploitation: Wash organic layer with 5% NaHCO₃.[1] The acid (pKa ~4) dissolves; the phenolic ester (pKa ~8-10) stays organic. |

Part 2: Strategic Purification Workflows

Workflow A: The "pKa-Gate" Extraction (Removing Starting Acids)

Best for: Removing unreacted 3,5-dihydroxybenzoic acid or 4-bromo-3,5-dihydroxybenzoic acid.[1]

The Logic: The separation relies on the acidity difference between the carboxylic acid impurity (pKa ~4.5) and the phenolic product (pKa ~8-10).[1] A weak base like Sodium Bicarbonate (NaHCO₃, pH ~8.5) will deprotonate the carboxylic acid, driving it into the water layer, but is too weak to fully deprotonate the hindered phenols of the ester product, keeping it in the organic layer.

Protocol:

-

Dissolve crude mixture in Ethyl Acetate (EtOAc) or Diethyl Ether (avoid DCM if emulsions form).[1]

-

Wash the organic phase 3x with Saturated Aqueous NaHCO₃ .[1]

-

Observation: CO₂ gas evolution indicates removal of acidic impurities.

-

-

Critical Step: Check the pH of the aqueous output.[1] It should be basic (pH 8-9).[1]

-

Wash the organic phase 1x with Brine to remove trapped water.[1]

-

Dry over Na₂SO₄ (Sodium Sulfate) and concentrate in vacuo at <40°C.

Warning: Do NOT use NaOH or Na₂CO₃.[1] The higher pH (>11) will deprotonate the phenols, washing your product away, and may hydrolyze the ester.

Workflow B: Anti-Solvent Recrystallization

Best for: Final polishing and removing bromination regioisomers.[1]

The Logic: Brominated phenols often pack efficiently in crystal lattices due to halogen bonding.[1] A solvent system that solubilizes the lipophilic tert-butyl group but forces the polar core to stack is ideal.

Recommended Solvent System: Toluene / Heptane or Chloroform / Hexane .[1]

Protocol:

-

Dissolve the crude solid in the minimum amount of hot Toluene (approx. 60-70°C).[1]

-

Note: If the solution is dark (oxidized), add activated charcoal, stir for 5 mins, and hot-filter through Celite.

-

-

Remove from heat.[1] While still warm, add Heptane dropwise until a persistent cloudiness (turbidity) appears.

-

Add a single drop of Toluene to clear the solution.

-

Allow to cool slowly to Room Temperature (RT) over 2 hours.

-

Cool to 0°C in an ice bath for 1 hour.

-

Filter the white needles/prisms and wash with cold Heptane.[1]

Workflow C: Flash Chromatography with Acidic Modifiers

Best for: Separating complex reaction mixtures.[1]

The Logic: Standard silica gel is slightly acidic (pH 5-6).[1] Phenols interact strongly with surface silanols, causing peak broadening. Adding a weak organic acid to the mobile phase suppresses the ionization of the silanols and keeps the phenol protonated, resulting in tight, Gaussian peaks.

Mobile Phase:

Gradient:

-

0-10% B (5 CV) - Elutes non-polar impurities (over-brominated byproducts).[1]

-

10-40% B (10 CV) - Elutes This compound .

-

Flush with 100% B to remove polar tars.

Part 3: Decision Logic Visualization

The following diagram illustrates the decision process for selecting the correct purification route based on the impurity profile.

Caption: Decision tree for selecting purification methods based on specific impurity types found in this compound synthesis.

Part 4: Frequently Asked Questions (FAQs)

Q1: Can I use TFA (Trifluoroacetic acid) instead of Acetic Acid for the column? A: Absolutely not. TFA is a strong acid (pKa ~0) and will cleave the tert-butyl ester, converting your product back to the carboxylic acid [1]. Acetic acid (pKa ~4.7) is mild enough to improve peak shape without degrading the protective group.

Q2: My product is an oil after the column, but it should be a solid. What happened? A: This is likely due to trapped solvent (EtOAc/Hexanes) in the crystal lattice or the presence of "grease" impurities.

-

Fix: Dissolve the oil in a small amount of DCM and evaporate again. If it persists, triturate (grind under solvent) with cold Pentane or Hexane. The mechanical agitation usually induces crystallization.

Q3: Why is the yield lower than expected after recrystallization? A: The solubility of tert-butyl benzoates in organic solvents can be surprisingly high due to the lipophilic t-butyl group.[1] You may have used too much solvent.

-

Fix: Collect the mother liquor (filtrate), concentrate it down to half volume, and repeat the cooling process to harvest a second crop of crystals [2].

Q4: Can I use silica gel to remove the unreacted bromine? A: Silica is not effective for removing elemental bromine.[1] If your crude mixture smells of bromine, wash the organic phase with 10% Sodium Thiosulfate (Na₂S₂O₃) before any other purification steps. This reduces Br₂ to water-soluble bromide ions [3].

References

-

Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience. (Esters: Cleavage of t-Butyl Esters).

-

Organic Syntheses. (2004).[1] Recrystallization Techniques for tert-butyl esters. Org. Synth. Coll. Vol. 10. (Demonstrates solubility patterns of t-butyl derivatives). [1]

-

Thermo Fisher Scientific. (2024). Reaction Workup Tricks: Quenching Halogens. (Standard protocol for removing bromine).[1]

-

BenchChem. (2025).[1][3] Purification of 3,5-Di-tert-butyl-4-hydroxybenzaldehyde. (Analogous phenolic purification strategies).

Sources

Technical Support Center: Regioselective Functionalization of 3,5-Hydroxyl Groups

Welcome to the Technical Support Center for advanced organic synthesis. This guide is designed for researchers, chemists, and drug development professionals facing the common yet significant challenge of controlling regioselectivity during the functionalization of 3,5-hydroxyl groups (or 1,3-diols). Differentiating between two hydroxyl groups with similar reactivity is a persistent challenge in the synthesis of complex molecules like natural products and pharmaceuticals.[1][2]

This resource provides practical, in-depth troubleshooting advice and frequently asked questions to help you navigate these complexities, enhance your reaction outcomes, and save valuable research time.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter in the lab, offering explanations grounded in mechanistic principles and actionable solutions.

Question: My acylation reaction on an unsymmetrical 1,3-diol is producing a nearly 1:1 mixture of the 3- and 5-mono-acylated products. How can I improve the selectivity?

Answer:

Achieving high regioselectivity between two similar secondary hydroxyl groups requires a strategy that can differentiate them based on subtle steric or electronic differences. A 1:1 mixture suggests that under your current conditions, the intrinsic reactivity of the two hydroxyls is nearly identical. Here are several proven strategies to enhance selectivity:

1. Leverage Steric Hindrance:

-

Causality: The most straightforward approach is to use a sterically bulky acylating agent or catalyst. A larger reagent will preferentially react at the less sterically encumbered hydroxyl group.

-

Actionable Advice:

-

Switch from a small acylating agent like acetic anhydride to a bulkier one, such as pivaloyl chloride or adamantoyl chloride.

-

Employ a bulky nucleophilic catalyst, like a sterically hindered derivative of 4-(dimethylamino)pyridine (DMAP).

-

2. Implement Catalyst-Controlled Functionalization:

-

Causality: Certain catalysts can reversibly coordinate with the diol in a specific geometry, activating one hydroxyl group over the other. This is a powerful method to override intrinsic reactivity.[3][4]

-

Actionable Advice:

-

Organoboron Catalysis: Diarylborinic acid catalysts are highly effective at selectively activating the equatorial hydroxyl group in cis-1,2- and 1,3-diols.[4][5][6] The catalyst forms a tetracoordinate borinate complex with the diol, positioning the electrophile for a directed attack.[3][5]

-

Hydrogen-Bonding Catalysis: Anions like acetate can form dual hydrogen-bond complexes with a diol, activating one hydroxyl for subsequent monoacylation by an anhydride under mild conditions.[7][8][9] This method is environmentally friendlier than many metal-based systems.[7][8] The regioselectivity arises from the specific interactions between the substrate and the coordinating acetate catalyst.[9]

-

3. Utilize Temporary Protecting Groups:

-

Causality: The most reliable, albeit longer, route is to protect both hydroxyls as a cyclic acetal, which can then be regioselectively opened. This strategy introduces a significant steric and electronic difference between the two positions.

-

Actionable Advice:

-

Form a benzylidene acetal. Reductive cleavage of the acetal ring using a reagent like diisobutylaluminium hydride (DIBAL-H) or borane-trimethylamine complex can selectively open the ring to reveal one free hydroxyl and one protected as a benzyl ether, with the regioselectivity depending on the reagent and substrate.

-

Alternatively, acylative cleavage of cyclic formals can provide excellent regioselectivity, typically yielding an acetate at the less hindered center.[1][10]

-

Below is a decision-making workflow to help select a strategy.

Question: I am attempting a mono-silylation of a 1,3-diol, but I'm getting a complex mixture of products including di-silylated and unreacted starting material. What's going wrong?

Answer:

Silylation regioselectivity is governed by a sensitive interplay of steric hindrance, reaction conditions, and the nature of the silylating agent. A complex product mixture points to issues with reaction control.

1. Re-evaluate Your Silylating Agent and Conditions:

-

Causality: The reactivity of silylating agents varies dramatically. Highly reactive agents like TMSCl or TESOTf can be difficult to control and may lead to over-silylation.[11] Using a bulkier silyl group or a less reactive silylating agent provides a larger window for selective reaction at the more accessible hydroxyl.

-

Actionable Advice:

-

Increase Steric Bulk: Switch from TMS or TES to a bulkier group like TBDPS (tert-butyldiphenylsilyl) or TIPS (triisopropylsilyl). The increased steric demand will significantly favor reaction at the less hindered hydroxyl.

-

Form a Cyclic Silyl Ether: For differentiating the two hydroxyls of a 1,3-diol, forming a di-tert-butylsilylene ether is an excellent strategy. This protecting group bridges both hydroxyls and can be cleaved to reveal the monoprotected diol.[12]

-

2. Optimize Reaction Conditions:

-

Causality: Low temperatures slow down the rate of reaction, often amplifying the energetic difference between the transition states for reaction at the two different hydroxyls. The choice of base is also critical.

-

Actionable Advice:

-

Temperature: Run the reaction at 0 °C, -40 °C, or even -78 °C.

-

Base: Use a non-nucleophilic, sterically hindered base like 2,6-lutidine or diisopropylethylamine (DIPEA) instead of imidazole or triethylamine to minimize side reactions.

-

Slow Addition: Add the silylating agent dropwise via syringe pump over an extended period to maintain a low instantaneous concentration, which suppresses di-silylation.

-

3. Consider Directed Silylation:

-

Causality: In specific contexts, transition metal catalysts can direct silylation to a C-H bond that is gamma (γ) to an existing hydroxyl group, which, after oxidation, generates a 1,3-diol. This is a powerful, non-traditional method for synthesis.

-

Actionable Advice:

Question: How can I selectively functionalize the more sterically hindered hydroxyl group in a 1,3-diol?

Answer:

Selectively targeting the more hindered position requires a strategy that inverts the typical reactivity pattern. This is a significant challenge but can be achieved through several advanced methods.

1. Protection-Based Strategy (Most Common):

-

Causality: This strategy involves protecting the less hindered hydroxyl first, leaving the more hindered one available for reaction. The key is choosing an orthogonal protecting group that can be selectively removed later.

-

Actionable Advice:

-

Step 1: Selectively protect the less hindered hydroxyl using a bulky silylating agent (e.g., TBDPSCl) under carefully controlled conditions (low temp, hindered base).

-

Step 2: Functionalize the remaining, more hindered hydroxyl group as desired.

-

Step 3: Remove the silyl protecting group with a fluoride source (e.g., TBAF).

-

2. Directed Ring-Opening of a Cyclic Acetal:

-

Causality: As mentioned previously, forming a cyclic acetal and then using a specific reagent to open it can expose the more hindered hydroxyl.

-

Actionable Advice:

-

Treat a benzylidene acetal with a reagent like N-bromosuccinimide (NBS). This can lead to the formation of a bromo-benzoate ester, often with high regioselectivity for reaction at the position that was originally more accessible, leaving the more hindered hydroxyl protected. Subsequent manipulation can then free the desired hydroxyl.

-

The acylative cleavage of unsymmetrically substituted cyclic formals can produce a product with an acetal moiety at the more hindered center.[1]

-

3. Enzymatic Catalysis:

-

Causality: Enzymes possess intricate three-dimensional active sites that can bind a substrate in a highly specific orientation, enabling reactions at sites that are chemically disfavored.[16][17]

-

Actionable Advice:

-

Screen a panel of lipases or proteases. Lipases, for instance, are known to catalyze regioselective acylation of secondary hydroxyl groups in sugars and polyols, sometimes favoring the more hindered position depending on the substrate's fit within the enzyme's active site.[16]

-

Frequently Asked Questions (FAQs)

Q1: What is the fundamental difference between protecting a 1,2-diol versus a 1,3-diol with an acetal?

The key difference lies in the size of the cyclic acetal formed. 1,2-diols form five-membered rings (dioxolanes), while 1,3-diols form six-membered rings (dioxanes). This has implications for the choice of carbonyl compound used for protection. Benzaldehyde is often preferred for 1,3-diols because the resulting six-membered ring can adopt a stable chair conformation with the bulky phenyl group in an equatorial position.[18][19] Acetone is commonly used for 1,2-diols, but for 1,3-diols, the resulting acetonide would force one of the methyl groups into a less favorable axial position in the chair conformation.[18][19]

Q2: Are organotin-based methods for regioselective functionalization still relevant?

Organotin-based methods, particularly those using dibutyltin oxide (Bu₂SnO), were historically very important for the regioselective acylation and alkylation of diols. The process involves forming a stannylene acetal, which activates one of the hydroxyl groups. While effective, the toxicity and difficulty in removing tin residues have led to a decline in their use, especially in pharmaceutical development.[8][20] Modern methods using organoboron, hydrogen-bonding, or enzymatic catalysis are generally preferred as they are more environmentally friendly.[5][7][8] However, catalytic amounts of Bu₂SnO (as low as 0.1 mol%) can still be highly effective for reactions like mono-tosylation and may be considered when other methods fail.[20][21][22]

Q3: Can computational chemistry help predict regioselectivity?